Cas no 2227888-70-0 (N-{4-(3S)-3-hydroxybutylphenyl}acetamide)

N-{4-(3S)-3-hydroxybutylphenyl}acetamide is a chiral organic compound featuring a phenylacetamide core substituted with a (3S)-3-hydroxybutyl group at the para position. The stereospecific hydroxyl group at the β-position of the butyl chain enhances its potential as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring precise stereochemistry. Its acetamide moiety offers stability and reactivity for further functionalization, while the hydroxyl group provides a handle for derivatization or conjugation. This compound is of interest in medicinal chemistry for its structural versatility and potential role in developing enzyme inhibitors or receptor modulators. High purity and well-defined stereochemistry make it suitable for research applications demanding rigorous control over molecular configuration.
N-{4-(3S)-3-hydroxybutylphenyl}acetamide structure
2227888-70-0 structure
Product name:N-{4-(3S)-3-hydroxybutylphenyl}acetamide
CAS No:2227888-70-0
MF:C12H17NO2
MW:207.268883466721
CID:6167933
PubChem ID:165740661

N-{4-(3S)-3-hydroxybutylphenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-{4-(3S)-3-hydroxybutylphenyl}acetamide
    • N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
    • EN300-1998047
    • 2227888-70-0
    • Inchi: 1S/C12H17NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h5-9,14H,3-4H2,1-2H3,(H,13,15)/t9-/m0/s1
    • InChI Key: CANFUZBXSGHBNC-VIFPVBQESA-N
    • SMILES: O[C@@H](C)CCC1C=CC(=CC=1)NC(C)=O

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3Ų
  • XLogP3: 1.7

N-{4-(3S)-3-hydroxybutylphenyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998047-0.25g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
0.25g
$801.0 2023-09-16
Enamine
EN300-1998047-10.0g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
10g
$6635.0 2023-05-31
Enamine
EN300-1998047-0.05g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
0.05g
$732.0 2023-09-16
Enamine
EN300-1998047-1g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
1g
$871.0 2023-09-16
Enamine
EN300-1998047-5g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
5g
$2525.0 2023-09-16
Enamine
EN300-1998047-10g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
10g
$3746.0 2023-09-16
Enamine
EN300-1998047-1.0g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
1g
$1543.0 2023-05-31
Enamine
EN300-1998047-0.1g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
0.1g
$767.0 2023-09-16
Enamine
EN300-1998047-0.5g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
0.5g
$836.0 2023-09-16
Enamine
EN300-1998047-2.5g
N-{4-[(3S)-3-hydroxybutyl]phenyl}acetamide
2227888-70-0
2.5g
$1707.0 2023-09-16

Additional information on N-{4-(3S)-3-hydroxybutylphenyl}acetamide

Professional Introduction to N-{4-(3S)-3-hydroxybutylphenyl}acetamide (CAS No. 2227888-70-0)

N-{4-(3S)-3-hydroxybutylphenyl}acetamide, a compound with the chemical identifier CAS No. 2227888-70-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecule's distinctive configuration, featuring a phenyl ring substituted with a (3S)-3-hydroxybutyl group and an acetamide moiety, positions it as a promising candidate for various therapeutic interventions.

The synthesis and characterization of N-{4-(3S)-3-hydroxybutylphenyl}acetamide have been the focus of extensive research, particularly in the context of developing novel bioactive molecules. The stereochemistry of the (3S)-configuration plays a crucial role in determining the compound's biological activity, making it a subject of intense study among medicinal chemists. Recent advancements in chiral synthesis techniques have enabled the production of this compound with high enantiomeric purity, which is essential for its therapeutic efficacy.

One of the most compelling aspects of N-{4-(3S)-3-hydroxybutylphenyl}acetamide is its potential application in addressing neurological disorders. Studies have suggested that the phenylacetamide scaffold can interact with specific neurotransmitter receptors, offering a pathway for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The hydroxybutyl side chain further enhances its pharmacological profile by improving solubility and bioavailability, which are critical factors for drug delivery systems.

Moreover, the compound has shown promise in preclinical studies as an anti-inflammatory agent. The interaction between N-{4-(3S)-3-hydroxybutylphenyl}acetamide and inflammatory pathways has been explored, revealing its ability to modulate key enzymes involved in the inflammatory response. This finding aligns with the growing interest in developing targeted therapies that can selectively inhibit inflammation without causing systemic side effects.

In addition to its therapeutic applications, N-{4-(3S)-3-hydroxybutylphenyl}acetamide has been investigated for its potential role in cancer research. Preliminary studies indicate that the compound can induce apoptosis in certain cancer cell lines by disrupting critical signaling pathways. The ability to selectively target cancer cells while sparing healthy tissues makes this compound an attractive candidate for further development into an anticancer therapeutic.

The structural features of N-{4-(3S)-3-hydroxybutylphenyl}acetamide also make it a valuable tool for mechanistic studies in drug design. By understanding how this compound interacts with biological targets at the molecular level, researchers can gain insights into the design principles that govern drug efficacy and selectivity. These insights are invaluable for developing next-generation pharmaceuticals with improved pharmacological properties.

Recent developments in computational chemistry have further enhanced the study of N-{4-(3S)-3-hydroxybutylphenyl}acetamide. Advanced computational methods allow researchers to predict the binding affinities and interactions of this compound with various biological targets, accelerating the drug discovery process. These computational approaches complement experimental techniques, providing a more comprehensive understanding of the compound's pharmacological behavior.

The synthesis of N-{4-(3S)-3-hydroxybutylphenyl}acetamide also highlights advancements in synthetic methodologies. The use of stereoselective reactions has enabled the efficient production of this compound with high enantiomeric purity, which is crucial for its biological activity. These synthetic strategies are not only applicable to this specific compound but also serve as models for developing other chiral molecules with therapeutic potential.

As research continues to unfold, N-{4-(3S)-3-hydroxybutylphenyl}acetamide is poised to play a significant role in various areas of medicine. Its unique structural features and versatile biological activities make it a promising candidate for treating neurological disorders, inflammation, and cancer. The ongoing studies and developments in this field are expected to contribute significantly to our understanding of drug design and development.

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